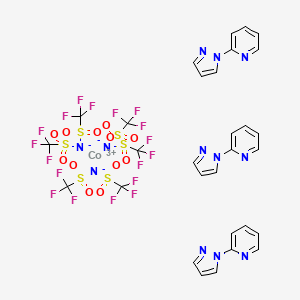
FK 102 Co(III) TFSI salt
Overview
Description
FK 102 Co(III) TFSI salt is a useful research compound. Its molecular formula is C30H21CoF18N12O12S6 and its molecular weight is 1334.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality FK 102 Co(III) TFSI salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FK 102 Co(III) TFSI salt including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studying the Structure and Dynamics of Chromium(III) Compounds : FK 102 Co(III) TFSI salt is stable and useful for studying the structure and dynamics of 17-electron chromium(III) half-sandwich compounds (Heigl et al., 2002).
Applications in Electrolytes and Ionic Liquids : The TFSI anion can be associated with a wide range of metallic or organic cations, making it useful in electrolytes for batteries and fuel cells, ionic liquids, and as Lewis acids (Àrvai et al., 2009).
Electrochemical Double-Layer Capacitors : Al(TFSI)3 is used as a conducting salt for high-performance electrochemical double-layer capacitors, maintaining functionality even after extensive use (Krummacher & Balducci, 2018).
Enhancing Conductivity in Solar Cells : Spiro(TFSI)2 enhances the conductivity of spiro-OMeTAD in solid-state dye-sensitized and perovskite-absorber solar cells without relying on oxidation in air (Nguyen et al., 2014).
Energy Storage Devices : The effects of counter-anions like TFSI and the number of cations in RTIL salts are crucial in determining their potential applications in energy storage devices (Cho et al., 2013).
Li-ion Batteries : EMP-TFSI is used as a co-solvent in Li-ion batteries, offering better conductivity and comparable discharge capacity values to pure carbonate electrolytes (Kim et al., 2013).
Ionic Liquid Electrolytes for Batteries : EMI-TFSI with carbonate additives could be a potential electrolyte for lithium-ion or lithium metal batteries (Hardwick et al., 2007).
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRZLQXWLMDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21CoF18N12O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide](/img/structure/B8204731.png)


![Potassium;trifluoro-[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boranuide](/img/structure/B8204760.png)



![tert-butyl (2R,3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;oxalic acid](/img/structure/B8204786.png)
![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
